molecular formula C14H9ClO B1604805 3-Chloroanthracen-9(10h)-one CAS No. 4887-99-4

3-Chloroanthracen-9(10h)-one

Cat. No.: B1604805
CAS No.: 4887-99-4
M. Wt: 228.67 g/mol
InChI Key: MVPQIDZRNBWJEX-UHFFFAOYSA-N
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Description

3-Chloroanthracen-9(10h)-one: is an organic compound belonging to the anthracene family It is characterized by the presence of a chlorine atom at the third position and a ketone group at the ninth position of the anthracene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chlorination of Anthracen-9(10h)-one: The most common method involves the chlorination of anthracen-9(10h)-one using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of anthracene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method provides a direct route to 3-chloroanthracen-9(10h)-one.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes, where anthracen-9(10h)-one is reacted with chlorine gas under controlled conditions. The use of continuous flow reactors and efficient catalysts ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloroanthracen-9(10h)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 3-chloroanthracen-9-ol.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Oxidized derivatives such as 3-chloroanthraquinone.

    Reduction: 3-Chloroanthracen-9-ol.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloroanthracen-9(10h)-one is used as a precursor in the synthesis of various organic compounds, including dyes and pigments. Its unique structure allows for the formation of complex molecular architectures.

Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in studying biological processes at the molecular level.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its ability to interact with DNA and other biomolecules makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-chloroanthracen-9(10h)-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in the development of anticancer agents, as it can inhibit the proliferation of cancer cells. Additionally, this compound can form covalent bonds with proteins, affecting their activity and stability.

Comparison with Similar Compounds

    Anthracen-9(10h)-one: Lacks the chlorine atom at the third position, resulting in different chemical properties and reactivity.

    3-Bromoanthracen-9(10h)-one: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.

    3-Methylanthracen-9(10h)-one:

Uniqueness: 3-Chloroanthracen-9(10h)-one is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives

Properties

IUPAC Name

3-chloro-10H-anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO/c15-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)14(13)16/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPQIDZRNBWJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964128
Record name 3-Chloroanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4887-99-4
Record name 2-Chloroanthrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloroanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tin powder (100 g) and 2-chloroanthraquinone (70 g) were refluxed in acetic acid (500 ml) while concentrated hydrochloric acid (130 ml) was added over a period of 3 hours. The solution was cooled and the product was separated by filtration, and then chromatographed on silica gel, eluting with benzene:ether, so as to afford 2-chloroanthrone and 3-chloroanthrone.
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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